2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride
Overview
Description
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2 It is a derivative of propionic acid, featuring an amino group attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-aminoacetophenone is then alkylated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Hydrolysis: The ketone group is hydrolyzed to form the corresponding carboxylic acid.
Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Scientific Research Applications
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-2-methylpropionic acid hydrochloride
- 2-(2-Aminophenyl)-2-methylpropionic acid hydrochloride
- 3-Aminophenylacetic acid hydrochloride
Uniqueness
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the methyl group further enhances its stability and modifies its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZUJFMXATDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.